Uracil, 1,6-dimethyl-5-iodo-3-phenyl-
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Overview
Description
Uracil, 1,6-dimethyl-5-iodo-3-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of methyl groups at positions 1 and 6, an iodine atom at position 5, and a phenyl group at position 3. These modifications confer unique chemical and biological properties to the molecule, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 1,6-dimethyl-5-iodo-3-phenyl-, typically involves the functionalization of the uracil ring. For instance, the iodination at position 5 can be achieved using iodine or iodinating agents under controlled conditions . The phenyl group at position 3 can be introduced through nucleophilic substitution reactions involving phenyl halides .
Industrial Production Methods
Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are utilized to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Uracil, 1,6-dimethyl-5-iodo-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted uracil derivatives .
Scientific Research Applications
Uracil, 1,6-dimethyl-5-iodo-3-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Uracil, 1,6-dimethyl-5-iodo-3-phenyl- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The iodine atom at position 5 enhances the compound’s ability to form halogen bonds, which can stabilize interactions with target molecules . The phenyl group at position 3 increases the compound’s hydrophobicity, facilitating its passage through cell membranes and enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: Lacks the iodine and phenyl substituents, resulting in different chemical and biological properties.
5-Iodouracil: Contains an iodine atom at position 5 but lacks the methyl and phenyl groups, affecting its reactivity and applications.
6-Substituted Uracil Derivatives: These compounds have various substituents at position 6, which can significantly alter their properties and uses.
Uniqueness
Uracil, 1,6-dimethyl-5-iodo-3-phenyl- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both iodine and phenyl groups enhances its potential as a versatile reagent and bioactive molecule .
Properties
CAS No. |
32000-67-2 |
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Molecular Formula |
C12H11IN2O2 |
Molecular Weight |
342.13 g/mol |
IUPAC Name |
5-iodo-1,6-dimethyl-3-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11IN2O2/c1-8-10(13)11(16)15(12(17)14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
DVVILHAVIZXVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C2=CC=CC=C2)I |
Origin of Product |
United States |
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